N-{2-[(3-phenylpropyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{2-[(3-phenylpropyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core linked to a sulfamoyl ethyl group substituted with a 3-phenylpropyl chain.
Properties
IUPAC Name |
N-[2-(3-phenylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-19(16-8-9-17-18(13-16)26-14-25-17)20-11-12-27(23,24)21-10-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,21H,4,7,10-12,14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJVZVQCANXKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-phenylpropyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps One common method includes the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with an appropriate amine to form the carboxamideThe phenylpropyl group is then added via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-phenylpropyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfamoyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[(3-phenylpropyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-{2-[(3-phenylpropyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzodioxole ring may interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzodioxole-Carboxamide Derivatives
The benzodioxole-5-carboxamide scaffold is shared across multiple compounds, but substituents critically influence their properties:
N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (5bd)
- Structure: Features a thiazole ring substituted with acetylanilino and hydroxyl groups.
- Synthesis: Synthesized via catalyst-free Hantzsch cyclization, yielding a tautomeric mixture (enol and keto forms), which may affect stability and solubility .
- Key Data :
N-(2-{4-[6-(2-chlorophenyl)pyridazin-3-yl]-1,4-diazepan-1-yl}-2-oxoethyl)-N-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide (V008-3908)
- Structure: Incorporates a morpholinoethyl group and a chlorophenylpyridazine-diazepane moiety.
- Properties :
Target Compound
- Distinctive Features :
- A sulfamoyl ethyl group with a 3-phenylpropyl chain instead of thiazole (5bd) or diazepane-morpholine (V008-3908).
- Expected higher lipophilicity than V008-3908 due to the absence of polar morpholine.
Functional Group Impact on Activity and Solubility
*DAT: Dopamine transporter, referenced indirectly via GBR12909 in .
Pharmacological Implications
Biological Activity
N-{2-[(3-phenylpropyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound features a 1,3-benzodioxole core, which is known for various biological activities. The specific structure can be represented as follows:
This structure contributes to its interaction with biological targets, particularly in the modulation of receptor activity.
The compound acts primarily as an inhibitor of P2X receptors (P2XRs), which are ligand-gated ion channels involved in various physiological processes. Inhibition of these receptors has been linked to therapeutic effects in conditions such as chronic pain and inflammatory diseases.
- P2X Receptor Inhibition : Recent studies have shown that derivatives of benzodioxole compounds can selectively inhibit P2X4 and P2X7 receptors. For instance, one derivative exhibited an IC50 value of 0.018 µM against h-P2X7R, indicating high potency . This suggests that this compound may possess similar inhibitory effects.
In Vitro Studies
In vitro assays have demonstrated the compound's potential in various biological contexts:
- Antidiabetic Activity : Compounds similar to this compound have shown significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. For example, a related compound displayed an IC50 value of 0.68 µM against α-amylase . This suggests that the target compound may also exhibit similar antidiabetic properties.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| IIc | α-amylase | 0.68 |
| 9q | h-P2X7R | 0.018 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that some benzodioxole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For instance:
- Cytotoxicity against Cancer Cells : A derivative demonstrated significant activity against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM . This selectivity is crucial for therapeutic applications to minimize side effects.
Case Studies and Research Findings
Recent research has highlighted the therapeutic potentials of benzodioxole derivatives:
- Study on P2X Receptors : A study synthesized several benzodioxole derivatives and evaluated their inhibitory effects on P2X receptors using h-1321N1 astrocytoma cell lines. The findings indicated that certain compounds had high selectivity and potency for these receptors .
- Antidiabetic Potential : Another study focused on the antidiabetic capabilities of related compounds, showing promising results in reducing blood glucose levels in diabetic mice models . This suggests that this compound could be explored further for diabetes management.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of N-{2-[(3-phenylpropyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide to ensure high yield and purity?
- Methodological Answer : The synthesis requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during sulfamoylation to avoid side reactions like premature decomposition.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve reaction homogeneity .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the target compound. Confirm purity via HPLC (>95%) and characterize using -/-NMR and HR-MS .
Q. How can researchers characterize the structural and electronic properties of this compound to predict its reactivity?
- Methodological Answer :
- Spectroscopy : -NMR for proton environments (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm) and -NMR (if fluorinated analogs are synthesized) .
- Computational Modeling : Density Functional Theory (DFT) to map electron density distribution, focusing on the sulfamoyl group’s electrophilicity and benzodioxole’s π-π stacking potential .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to infer stability and solubility .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., NADPH-dependent enzymes) to test sulfamoyl group interactions. IC values can guide dose-response studies .
- Receptor Binding : Radioligand displacement assays (e.g., -labeled ligands) to assess affinity for targets like GPCRs or ion channels .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to evaluate baseline toxicity (EC > 100 µM for further studies) .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., conflicting IC values across studies) be systematically resolved?
- Methodological Answer :
- Replicate Conditions : Standardize assay protocols (e.g., buffer pH, temperature) to minimize variability .
- Orthogonal Validation : Confirm binding using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to rule out assay-specific artifacts .
- Meta-Analysis : Compare structural analogs (e.g., ’s TRPM8 modulators) to identify substituents influencing activity discrepancies .
Q. What strategies are effective for studying multi-target interactions, given the compound’s sulfamoyl and benzodioxole moieties?
- Methodological Answer :
- Proteome Profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- Network Pharmacology : Build interaction networks using databases like STRING to predict off-target effects (e.g., cytochrome P450 inhibition) .
- Synergy Testing : Combine with known inhibitors (e.g., kinase inhibitors) in checkerboard assays to quantify synergistic/additive effects via Fractional Inhibitory Concentration Index (FICI) .
Q. How can researchers address stability challenges in aqueous and biological matrices?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light to identify degradation pathways. Monitor via UPLC-QTOF for breakdown products (e.g., benzodioxole ring opening) .
- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS. Add stabilizers (e.g., EDTA) if rapid hydrolysis occurs .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?
- Methodological Answer :
- Rodent PK : Administer IV/PO doses (1–10 mg/kg) to calculate bioavailability (AUC), half-life, and tissue distribution. Use microsampling LC-MS for high-throughput PK .
- Disease Models : For neuropathic pain, use chronic constriction injury (CCI) rats; measure mechanical allodynia post-dose (e.g., von Frey test) .
- Metabolite Identification : Collect bile/urine for UPLC-HRMS to map Phase I/II metabolites (e.g., sulfamoyl glucuronidation) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with varied sulfamoyl substituents (e.g., 3-phenylpropyl vs. cyclopropyl) and test against target panels .
- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with activity cliffs .
- Selectivity Screening : Profile against related enzymes (e.g., carbonic anhydrase isoforms) to identify selectivity-determining residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
